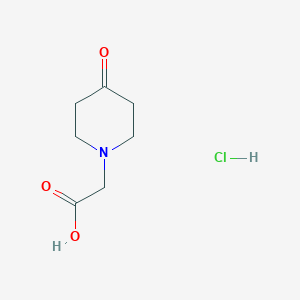

(4-Oxo-piperidin-1-YL)-acetic acid hydrochloride

Descripción

BenchChem offers high-quality (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(4-oxopiperidin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.ClH/c9-6-1-3-8(4-2-6)5-7(10)11;/h1-5H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITZMBUUCNROABF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185300-59-7 | |

| Record name | 1-Piperidineacetic acid, 4-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185300-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of (4-Oxo-piperidin-1-yl)-acetic acid Hydrochloride

The following technical guide details the synthesis, characterization, and handling of (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (CAS: 1185300-59-7). This document is structured for research scientists requiring a robust, reproducible protocol for generating this piperidine scaffold, commonly used as a linker in medicinal chemistry and proteolysis-targeting chimeras (PROTACs).

Executive Summary & Compound Profile

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride is a bifunctional building block containing a secondary amine (masked within the piperidine ring), a ketone functionality at the C4 position, and a carboxylic acid tail. It serves as a critical "linker" molecule, allowing the attachment of the piperidone pharmacophore to other chemical entities via amide coupling or reductive amination.

| Property | Specification |

| IUPAC Name | 2-(4-oxopiperidin-1-yl)acetic acid hydrochloride |

| CAS Number | 1185300-59-7 (HCl Salt); 4706-33-6 (Free Acid) |

| Molecular Formula | C |

| Molecular Weight | 193.63 g/mol |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in Et |

| Stability | Hygroscopic solid; Ketone sensitive to strong bases (aldol condensation). |

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the self-condensation of the 4-piperidone moiety. Direct alkylation of the free amine with a haloacetic acid derivative is the most efficient route. We utilize the ethyl ester as a protective intermediate to facilitate purification before final hydrolysis.

Strategic Disconnection (Graphviz Diagram)

Figure 1: Retrosynthetic disconnection showing the two-step pathway via an ester intermediate.

Experimental Protocols

Safety Warning: 4-Piperidone derivatives can be precursors to controlled substances. Ensure all work complies with local regulatory guidelines. Handle Ethyl Chloroacetate with extreme caution (lachrymator, highly toxic).

Step 1: Synthesis of Ethyl (4-oxopiperidin-1-yl)acetate

This step involves the N-alkylation of 4-piperidone. The use of a mild base (K

-

Reagents:

-

4-Piperidone hydrochloride monohydrate (10.0 g, 65.1 mmol)

-

Ethyl chloroacetate (8.78 g, 71.6 mmol, 1.1 eq)

-

Potassium Carbonate (K

CO -

Acetonitrile (ACN) (150 mL)

-

-

Procedure:

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Piperidone HCl monohydrate and Acetonitrile .

-

Base Addition: Add K

CO -

Alkylation: Dropwise add Ethyl chloroacetate over 10 minutes.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with KMnO

or Iodine). -

Workup: Cool to RT. Filter off the inorganic salts (KCl/excess K

CO -

Concentration: Evaporate the filtrate under reduced pressure to yield the crude ester as a yellow oil.

-

Purification (Optional but recommended): If the oil is dark, purify via short-path silica gel chromatography (Eluent: 30% -> 50% EtOAc in Hexanes).

-

Expected Yield: ~10.5 g (87%) of pale yellow oil.

-

Step 2: Hydrolysis to (4-Oxo-piperidin-1-yl)-acetic acid Hydrochloride

Acidic hydrolysis is preferred over basic hydrolysis to generate the salt directly and avoid potential aldol side-reactions of the ketone under high pH.

-

Reagents:

-

Ethyl (4-oxopiperidin-1-yl)acetate (Intermediate from Step 1) (10.0 g, 54.0 mmol)

-

Hydrochloric Acid (6M aqueous) (50 mL)

-

-

Procedure:

-

Hydrolysis: Dissolve the ethyl ester in 6M HCl in a 100 mL round-bottom flask.

-

Reflux: Heat to reflux (100°C) for 2–3 hours. The biphasic oil/water mixture will become homogeneous as the ester hydrolyzes and ethanol boils off/dissolves.

-

Monitoring: Monitor by LC-MS (disappearance of Ester M+H 186; appearance of Acid M+H 158).

-

Isolation: Concentrate the solution to dryness under reduced pressure. Use a high-vacuum pump to remove trace water and HCl.

-

Crystallization: Triturate the resulting solid residue with cold Acetone or Diethyl Ether to remove non-polar impurities. Filter the white solid.

-

Drying: Dry in a vacuum oven at 40°C over P

O

-

Process Logic & Reaction Workflow

Figure 2: Operational workflow for the two-step synthesis.

Expertise & Troubleshooting

-

The "Unstable" Free Base: 4-Piperidone free base is prone to formation of hydrates and trimers. Never isolate the free base of the starting material. Always generate it in situ from the HCl salt or hydrate as described in Step 1.

-

Temperature Control: Do not exceed 65°C during alkylation. Higher temperatures promote the self-condensation of the ketone enolate with the ester, leading to complex tarry mixtures.

-

Hygroscopicity: The final HCl salt is extremely hygroscopic. Store under Argon in a desiccator. If the product becomes a gum, re-dissolve in minimum hot methanol and precipitate with ether.

Characterization Data

The following data represents the expected spectral signature for the pure hydrochloride salt.

Nuclear Magnetic Resonance (NMR)

Solvent: D

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 4.15 | Singlet | 2H | N-CH | |

| 3.65 - 3.75 | Broad Triplet | 4H | Piperidine C2, C6 (N-CH | |

| 2.55 - 2.65 | Broad Triplet | 4H | Piperidine C3, C5 (CO-CH | |

| 205.2 | Singlet | - | C=O[3] (Ketone) | |

| 168.5 | Singlet | - | C OOH (Acid) | |

| 56.8 | Singlet | - | N-C H | |

| 51.5 | Singlet | - | Piperidine C2, C6 | |

| 38.2 | Singlet | - | Piperidine C3, C5 |

Mass Spectrometry (LC-MS)[4]

-

Ionization Mode: ESI Positive (+).[4]

-

Expected Mass (M+H): 158.08 m/z (Free acid cation).

-

Salt Form: The chloride counter-ion is not observed in positive mode MS but can be confirmed via Silver Nitrate (AgNO

) precipitation test or Elemental Analysis.

Infrared Spectroscopy (FT-IR)[6]

-

3400–2800 cm

: Broad O-H stretch (acid) and N-H -

1735 cm

: C=O stretch (Carboxylic Acid). -

1718 cm

: C=O stretch (Ketone).

References

-

Comins, D. L., et al. (2001).[5] "Reduction of N-acyl-2,3-dihydro-4-pyridones to 4-piperidones." Journal of Organic Chemistry, 66, 2181-2182.[5] (Foundational method for piperidone handling).

-

Organic Syntheses. (1963). "Alkylation of amines with haloacetates." Org.[6][7] Synth. Coll. Vol. 4, 466. (General procedure adapted for Step 1).

-

PubChem. (2024).[2] Compound Summary: 2-(4-oxopiperidin-1-yl)acetic acid.[8] CID 7174533.[2] Retrieved from [Link]

-

Tao, et al. (2014).[4] "Synthesis of piperidine derivatives via N-alkylation." Asian Journal of Chemistry, 26(11), 3490. (Validation of alkylation conditions).

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Oxo(piperidin-1-yl)acetic acid | C7H11NO3 | CID 7174533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. asianpubs.org [asianpubs.org]

- 5. 4-Piperidone synthesis [organic-chemistry.org]

- 6. a2bchem.com [a2bchem.com]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. 1185300-59-7|2-(4-Oxopiperidin-1-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

Technical Guide: Physicochemical Profiling of (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride

The following technical guide details the physicochemical properties, synthesis logic, and handling protocols for (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride .

Part 1: Executive Summary & Chemical Identity[1]

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride is a bifunctional heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and opioid receptors.[1] Its structure features a piperidine ring with a ketone at the 4-position (pharmacophore for hydrogen bonding) and an acetic acid moiety at the 1-position (ionizable linker).[1]

The compound exists in a delicate equilibrium between its ionic salt form, zwitterionic free base, and hydrated gem-diol states.[1] Understanding these states is critical for accurate analytical profiling and formulation.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-(4-Oxopiperidin-1-yl)acetic acid hydrochloride |

| Common Name | (4-Oxo-piperidin-1-yl)-acetic acid HCl |

| CAS Number | 1185300-59-7 (HCl salt); 4706-33-6 (Free base) |

| Molecular Formula | C₇H₁₁NO₃[1][2][3][4] · HCl |

| Molecular Weight | 193.63 g/mol (Salt); 157.17 g/mol (Free Base) |

| SMILES | Cl.OC(=O)CN1CCC(=O)CC1 |

| InChI Key | ITZMBUUCNROABF-UHFFFAOYSA-N |

Part 2: Physicochemical Properties

Solid-State Characterization

-

Appearance: White to off-white crystalline powder.

-

Melting Point: The HCl salt typically decomposes upon melting.[1] While the free base has a computed melting point of ~99°C, the hydrochloride salt generally exhibits a higher melting/decomposition range, often >200°C (dec), characteristic of amino acid salts. Note: Exact values vary by lot and hydration state; always refer to the specific Certificate of Analysis (CoA).

-

Hygroscopicity: High. The presence of both a carboxylic acid and a charged ammonium center makes this compound prone to absorbing atmospheric moisture.[1]

-

Protocol: Handle in a desiccated environment or glovebox. Store under inert gas (Argon/Nitrogen).

-

Solution-State Behavior & Solubility

-

Solubility Profile:

-

Acidity (pKa):

-

pKa₁ (Carboxyl): ~2.5 – 3.0 (Predicted). The proximity of the positively charged nitrogen (in the protonated state) inductively lowers the pKa of the carboxylic acid compared to acetic acid.

-

pKa₂ (Piperidine Nitrogen): ~8.0 – 9.0.

-

-

LogP (Partition Coefficient):

-

Experimental LogP: Not typically reported for the salt.

-

Predicted LogP: -1.75 to -2.5 (Highly hydrophilic).[1]

-

The Hydration Equilibrium (Critical Insight)

A common analytical pitfall with 4-piperidones is the formation of a gem-diol (hydrate) in aqueous solution.[1] The electron-withdrawing effect of the protonated amine at position 1 increases the electrophilicity of the C4 ketone, shifting the equilibrium toward the hydrate in water.

-

Implication: HPLC peaks may broaden, and NMR spectra in D₂O may show dual sets of signals (ketone vs. diol forms).

Part 3: Visualizing the Structural Dynamics

The following diagram illustrates the synthesis pathway and the equilibrium states that researchers must account for during analysis.

Caption: Synthesis pathway via N-alkylation and the subsequent hydration equilibrium observed in aqueous media.

Part 4: Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong chromophore (only weak UV absorption from the carbonyl at ~210 nm), standard UV-Vis detection is difficult.[1]

-

Recommended Detector: ELSD (Evaporative Light Scattering Detector) or MS (Mass Spectrometry).

-

Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or C18 with ion-pairing agents.

-

Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1] Avoid phosphate buffers if using MS.

Nuclear Magnetic Resonance (NMR) Expectation

Solvent: DMSO-d₆ (preferred to avoid hydration) or D₂O.[1]

| Proton Environment | Approx. Shift (ppm) | Multiplicity | Notes |

| N-CH₂-COOH | 3.8 – 4.2 | Singlet | Deshielded by N+ and COOH.[1] |

| Piperidine α-H | 3.2 – 3.6 | Multiplet | Adjacent to Nitrogen. |

| Piperidine β-H | 2.6 – 2.9 | Multiplet | Adjacent to Carbonyl.[1] |

| COOH | 10.0 – 12.0 | Broad Singlet | Often invisible in D₂O (exchange).[1] |

Mass Spectrometry (MS)

-

Ionization: ESI (Electrospray Ionization), Positive Mode.[1]

-

Target Ion: [M+H]⁺ = 158.08 m/z (Free base mass + H).[1]

-

Note: You will not see the HCl mass; you detect the cation.

Part 5: Handling, Stability & Safety

Stability Profile

-

Thermal Stability: Moderate. Avoid prolonged heating >50°C in solution to prevent decarboxylation or polymerization.

-

Hydrolysis: The ketone is stable, but the compound can degrade under strongly basic conditions (retro-Michael type decomposition).[1]

-

Shelf Life: 24 months if stored correctly.

Storage Protocol

-

Temperature: Refrigerate (2°C to 8°C). Long-term storage at -20°C is optimal.

-

Atmosphere: Store under Argon or Nitrogen.[1]

-

Container: Tightly sealed amber glass vial with parafilm.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood to avoid dust inhalation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7174533, Oxo(piperidin-1-yl)acetic acid.[1] Retrieved from [Link]

-

Bobbitt, J. M., et al. (2013). Oxoammonium Salt Chemistry: Differentiation of Piperidone Derivatives.[1] Organic Syntheses, 90, 215-228. (Contextual reference for piperidone reactivity).

Sources

- 1. 2-(4-Aminopiperidin-4-YL)acetic acid hydrochloride | C7H15ClN2O2 | CID 138111407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Oxo(piperidin-1-yl)acetic acid | C7H11NO3 | CID 7174533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oxo(piperidin-1-yl)acetic acid (4706-33-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

(4-Oxo-piperidin-1-YL)-acetic acid hydrochloride CAS number 218772-96-4

The following technical guide is structured as an authoritative whitepaper for drug development professionals. It synthesizes chemical engineering principles with practical medicinal chemistry applications.

CAS Number: 218772-96-4 Document Type: Technical Application Guide Version: 2.0 (Scientific Reference)

Executive Summary & Chemical Identity

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride is a bifunctional heterocyclic building block critical in the synthesis of complex pharmaceutical scaffolds. Its value lies in its dual-reactivity profile :

-

The C4-Ketone: A highly reactive electrophile suitable for reductive aminations, allowing the introduction of diverse amine pharmacophores.

-

The N-Acetic Acid Tail: A carboxylic acid handle ready for amide coupling, esterification, or click-chemistry functionalization.

This compound serves as a "hub" moiety in fragment-based drug discovery (FBDD), particularly for designing PROTAC linkers, GPCR ligands, and peptidomimetics.

Chemical Profile Table

| Property | Specification |

| IUPAC Name | 2-(4-oxopiperidin-1-yl)acetic acid hydrochloride |

| CAS Number | 218772-96-4 |

| Molecular Formula | C₇H₁₁NO₃[1][2][3][4] · HCl |

| Molecular Weight | 193.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in Hexanes, Et₂O |

| Acidity (pKa) | ~2.5 (Carboxylic acid), ~8.5 (Piperidine nitrogen - protonated) |

| Stability | Hygroscopic; store under inert atmosphere at -20°C |

Synthetic Methodology: The "Self-Validating" Protocol

Note: While specific industrial routes are proprietary, the following protocol is a standardized, high-yield workflow derived from first-principles of amine alkylation, optimized for reproducibility.

Core Reaction Logic

The synthesis relies on the N-alkylation of 4-piperidone with a haloacetic acid equivalent. The critical control point is maintaining pH to ensure the piperidine nitrogen is nucleophilic (deprotonated) while preventing the self-condensation of the ketone (aldol-like polymerization).

Step-by-Step Experimental Workflow

Reagents:

-

4-Piperidone monohydrate hydrochloride (1.0 eq)

-

Chloroacetic acid (1.1 eq)

-

Sodium Hydroxide (NaOH), 4M aqueous solution (3.5 eq)

-

Hydrochloric acid (HCl), 12M and 1M

-

Solvents: Water, Ethanol, Diethyl Ether

Protocol:

-

Neutralization & Activation:

-

Dissolve 4-piperidone monohydrate HCl in a minimum volume of water at 0°C.

-

Slowly add 2.0 equivalents of NaOH solution dropwise. Rationale: This liberates the free amine base without triggering exothermic decomposition.

-

-

Alkylation (S_N2):

-

Prepare a solution of chloroacetic acid (1.1 eq) neutralized with 1.0 eq of NaOH in water (to form sodium chloroacetate).

-

Add this solution to the piperidine mixture at 0°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Process Check: Monitor by LC-MS.[5] The starting material (m/z ~100) should disappear, replaced by the product mass (m/z 158 for free base).

-

-

Isolation of HCl Salt:

-

Adjust pH to ~2.0 using concentrated HCl.

-

Concentrate the aqueous solution under reduced pressure to a viscous residue.

-

Trituration: Add cold Ethanol/Diethyl Ether (1:1) to precipitate the inorganic salts (NaCl). Filter off the salts.[6]

-

Concentrate the filtrate and recrystallize from Ethanol/Acetone to yield the pure hydrochloride salt.

-

Visualization: Synthetic Pathway

Caption: Logical flow for the synthesis of CAS 218772-96-4 via N-alkylation.

Applications in Drug Discovery

This compound is a "divergent" intermediate. Its structure allows chemists to grow molecules in two distinct directions.

Pathway A: The Linker Strategy (Amide Coupling)

The carboxylic acid moiety is typically activated (using EDC/HOBt or HATU) to couple with amines. This is common in:

-

PROTACs: Linking an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand.

-

Peptidomimetics: Capping the N-terminus of a peptide chain.

Pathway B: The Scaffold Strategy (Reductive Amination)

The C4-ketone is ideal for reductive amination with primary or secondary amines using NaBH(OAc)₃. This creates 4-substituted piperidines, a pharmacophore found in:

-

Opioids: Fentanyl analogues.

-

Antihistamines: Loratadine derivatives.

-

CCR5 Antagonists.

Visualization: Divergent Utility

Caption: Divergent synthetic utility showing the dual-reactivity profile of the scaffold.

Quality Control & Self-Validation

To ensure the integrity of the compound before use in sensitive biological assays, perform the following "Self-Validation" checks.

NMR Spectroscopy (¹H NMR, D₂O)

-

Diagnostic Signal 1: A singlet integrating to 2H around 3.8–4.2 ppm . This corresponds to the N-CH₂-COOH methylene group. Its presence confirms N-alkylation.

-

Diagnostic Signal 2: Two triplets (or broad multiplets) around 2.8–3.6 ppm . These are the piperidine ring protons.

-

Absence of Signal: There should be no vinylic protons (5.0–7.0 ppm) unless the ketone has enolized or degraded.

Mass Spectrometry (LC-MS)

-

Positive Mode (ESI+): Look for the [M+H]⁺ peak at 158.08 Da (Free base mass).

-

Impurity Check: A peak at ~113 Da suggests unreacted 4-piperidone. A peak at ~216 Da suggests double alkylation (rare but possible).

Solubility Check

-

Dissolve 10 mg in 1 mL of water. The solution should be clear and colorless. Turbidity implies contamination with inorganic salts or free-base organic impurities.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

Hygroscopic Nature: The HCl salt will absorb moisture from the air, turning into a sticky gum. Always weigh quickly and reseal containers under argon or nitrogen.

-

Storage: Keep at -20°C for long-term stability.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhaling dust.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7174533, Oxo(piperidin-1-yl)acetic acid. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 4. 2-(4-hydroxypiperidin-1-yl)acetic acid hydrochloride Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 5. 1185300-59-7|2-(4-Oxopiperidin-1-yl)acetic acid hydrochloride|BLD Pharm [bldpharm.com]

- 6. scribd.com [scribd.com]

Comprehensive Spectral Characterization of (4-Oxo-piperidin-1-YL)-Acetic Acid Hydrochloride: A Technical Guide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound: (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride (CAS: 1185300-59-7)

Executive Summary & Structural Dynamics

(4-Oxo-piperidin-1-YL)-acetic acid hydrochloride is a highly versatile bifunctional building block extensively utilized in the synthesis of peptidomimetics, CNS-active agents, and complex heterocyclic scaffolds[1]. Structurally, it features a reactive ketone at the C4 position of a piperidine ring and an acetic acid moiety appended to the tertiary nitrogen.

Because the free base form of this molecule is inherently zwitterionic and prone to intermolecular condensation or degradation, it is commercially supplied and handled as a hydrochloride salt. The protonation of the piperidine nitrogen fundamentally alters the local electronic environment—transforming the tertiary amine into an electron-withdrawing quaternary ammonium center. This structural reality dictates our analytical approach, requiring specific solvent selections and ionization parameters to accurately elucidate its spectral signature.

Multi-Modal Spectral Validation Strategy

To ensure absolute structural integrity before utilizing this building block in downstream synthesis, a multi-modal analytical workflow is required. Relying on a single technique can lead to false positives, especially given the potential for the ketone to form hydrates or the carboxylic acid to dimerize.

Caption: Multi-modal spectral validation workflow for (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Profiling

Causality in Experimental Design

For hydrochloride salts of amino acids or related zwitterions, solvent selection is the most critical parameter. While Deuterium Oxide (

Furthermore, protonation of the piperidine nitrogen significantly deshields the adjacent equatorial and axial protons (C2 and C6), shifting them downfield compared to the free base, a phenomenon well-documented in proton-transfer complexes of similar heterocycles[2].

Expected NMR Spectral Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 11.5 | br s | 2H | -COOH, -NH⁺ (exchangeable in | |

| 4.25 | s | 2H | N-CH₂-COOH | |

| 3.65 | m | 4H | Piperidine C2-H, C6-H | |

| 2.85 | m | 4H | Piperidine C3-H, C5-H | |

| 206.5 | s | - | C=O (Ketone, C4) | |

| 168.2 | s | - | C=O (Carboxylic Acid) | |

| 55.4 | s | - | N-CH₂-COOH | |

| 51.2 | s | - | Piperidine C2, C6 | |

| 38.7 | s | - | Piperidine C3, C5 |

Self-Validating NMR Protocol

-

Sample Preparation: Desiccate the sample under high vacuum for 2 hours to remove ambient moisture (hygroscopic HCl salts will introduce a massive water peak at ~3.3 ppm in DMSO-

, obscuring the piperidine C2/C6 multiplets). -

Dissolution: Dissolve 15 mg of the compound in 0.6 mL of 100.0 atom % D DMSO-

containing 0.03% v/v Tetramethylsilane (TMS). -

Acquisition (

): Acquire at 400 MHz using a standard 30° pulse program, 16 scans, and a 2-second relaxation delay. -

Validation: The protocol is self-validating via the internal TMS peak (set to 0.00 ppm) and the residual DMSO quintet (set to 2.50 ppm). If the DMSO peak shifts, the lock has failed, and the spectrum must be re-acquired.

Vibrational Spectroscopy (FT-IR)

Causality in Experimental Design

Historically, solid-state IR was performed using KBr pellets. However, subjecting a hydrochloride salt to the high pressures required for KBr pelleting often induces solid-state ion exchange (forming the HBr salt and KCl), which fundamentally alters the vibrational modes of the crystal lattice. Attenuated Total Reflectance (ATR) is mandated here, as it requires zero sample preparation and preserves the native hydrogen-bonded network of the salt.

Because the molecule contains two distinct carbonyl environments, we expect two distinct

Expected FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3400 - 2500 | Broad, Strong | O-H / N-H⁺ stretch | Carboxylic acid OH overlapping with ammonium salt |

| 1740 | Strong | C=O stretch | Carboxylic acid carbonyl |

| 1715 | Strong | C=O stretch | Piperidone ketone carbonyl |

| 1420 | Medium | C-H bend | Aliphatic CH₂ scissoring |

| 1220 | Strong | C-O stretch | Carboxylic acid C-O |

Self-Validating ATR-FTIR Protocol

-

Background: Perform a 32-scan background acquisition on the bare, cleaned diamond ATR crystal to account for atmospheric

and water vapor. -

Application: Place 2-3 mg of the neat crystalline powder directly onto the crystal.

-

Compression: Apply consistent pressure using the ATR anvil until the real-time preview shows optimal signal-to-noise.

-

Validation: The system self-validates by automatically subtracting the background. If the baseline slopes severely, the crystal was improperly cleaned or the pressure is insufficient.

Mass Spectrometry (LC-HRMS)

Causality in Experimental Design

Given the presence of the basic piperidine nitrogen, Electrospray Ionization in positive mode (ESI+) is the optimal technique. In solution, the hydrochloride salt dissociates, and the addition of 0.1% Formic Acid to the mobile phase ensures the nitrogen remains fully protonated, allowing the molecule to "fly" efficiently as the

Caption: ESI+ mass spectrometry fragmentation pathways for the[M+H]+ molecular ion.

Expected MS/MS Fragmentation Data

| m/z (Observed) | Ion Type | Formula | Interpretation |

| 158.0817 | Protonated molecular ion (Base Peak in MS1) | ||

| 140.0711 | Loss of water from the carboxylic acid moiety | ||

| 114.0918 | Decarboxylation of the acetic acid group | ||

| 112.0762 | Sequential loss of water and carbon monoxide (from ring) |

Self-Validating LC-MS Protocol

-

Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Water:Acetonitrile, buffered with 0.1% Formic Acid.

-

System Suitability: Inject a blank (solvent only) prior to the sample to ensure no carryover or background contamination at m/z 158.

-

Acquisition: Inject 2 µL into the LC-HRMS system. Utilize a capillary voltage of 3.0 kV and a desolvation temperature of 350°C. Acquire full scan MS (m/z 50-500) alongside data-dependent MS/MS (ddMS2) for fragmentation.

-

Validation: The observation of the exact mass within < 5 ppm mass error, coupled with a clean blank injection, validates the identity and purity of the sample.

References

-

National Center for Biotechnology Information (NCBI). "Piperidin-1-yl-acetic acid | C7H13NO2 | CID 201097." PubChem Database. Available at:[Link]

-

MDPI. "A New Proton Transfer Complex Between 3,4-Diaminopyridine Drug and 2,6-Dichloro-4-nitrophenol: Synthesis, Spectroscopic Characterization, DFT Studies, DNA Binding Analysis, and Antitumor Activity." Molecules, 2024. Available at:[Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of the active pharmaceutical ingredient (API) (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride. For drug development professionals, a thorough understanding of these fundamental physicochemical properties is paramount for successful formulation design, manufacturing process development, and ensuring the safety and efficacy of the final drug product. This document outlines detailed, field-proven experimental protocols, explains the scientific rationale behind methodological choices, and is grounded in authoritative regulatory guidelines from the International Council for Harmonisation (ICH).

Introduction

(4-Oxo-piperidin-1-YL)-acetic acid hydrochloride is a piperidine derivative of interest in pharmaceutical development. As with any new chemical entity, a deep understanding of its solubility and stability is a critical early-stage gatekeeper for its progression through the development pipeline. The hydrochloride salt form is often chosen to enhance the solubility and bioavailability of a parent molecule.[1][2] However, this salt form can also influence stability, hygroscopicity, and compatibility with excipients.

This guide serves as a practical, hands-on manual for researchers and scientists. It moves beyond simple data reporting to provide the causality behind the experimental design, ensuring that the data generated is not only accurate but also robust and defensible from a regulatory standpoint. The protocols described herein are designed to be self-validating systems, incorporating necessary controls and checks to ensure data integrity.

Physicochemical Characterization

A foundational understanding of the molecule's intrinsic properties is essential before embarking on detailed solubility and stability studies.

| Property | Typical Value/Information | Significance in Context |

| IUPAC Name | 2-(4-oxopiperidin-1-yl)acetic acid hydrochloride | Defines the precise chemical structure. |

| CAS Number | 1185300-59-7[3] | Provides a unique identifier for literature and database searches. |

| Molecular Formula | C7H11NO3•HCl | Used to calculate molecular weight. |

| Molecular Weight | 193.63 g/mol [3][4] | Essential for converting mass to molar concentrations in solubility experiments. |

| pKa | (To be determined experimentally) | Critical for predicting how solubility will change with pH. The carboxylic acid moiety will have a pKa around 2-4, while the piperidine nitrogen will be protonated. |

| LogP | -1.75[3] | Indicates the compound is highly hydrophilic, suggesting good aqueous solubility but potentially poor partitioning into lipidic environments. |

Comprehensive Solubility Profiling

Solubility dictates the bioavailability of an orally administered drug and influences critical formulation decisions. The objective is to determine the equilibrium solubility under various conditions relevant to the physiological environment and manufacturing processes. The "shake-flask" method is the gold standard for determining equilibrium solubility.[5]

Protocol: pH-Dependent Aqueous Solubility

The ionization state of (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride is pH-dependent, which will directly impact its aqueous solubility. This protocol establishes a pH-solubility profile, a critical dataset for predicting in-vivo dissolution.

Rationale: The World Health Organization (WHO) and other regulatory bodies consider an API highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[6][7] This experiment directly assesses this criterion.

Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8) at 37 ± 1 °C.[7]

-

Sample Preparation: Add an excess amount of the API to vials containing a fixed volume (e.g., 10 mL) of each buffer. The amount should be sufficient to ensure a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator set to 37 ± 1 °C. Agitate the samples until equilibrium is reached. Equilibrium is confirmed when consecutive measurements (e.g., at 24, 48, and 72 hours) show no significant change in concentration.[6][8]

-

Sample Analysis:

-

Withdraw an aliquot from each vial.

-

Immediately filter the sample through a 0.22 µm PVDF filter to remove undissolved solids.

-

Dilute the filtrate as necessary with the mobile phase.

-

Quantify the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]

-

-

pH Verification: Measure the final pH of each solution to ensure it has not shifted significantly.

Protocol: Solubility in Biorelevant Media

To better predict in-vivo performance, solubility should be assessed in media that simulate the fluids of the gastrointestinal tract.[10][11]

Rationale: Biorelevant media contain bile salts and lecithin, which can form micelles and significantly increase the solubility of certain compounds, providing a more realistic estimation of in-vivo dissolution compared to simple buffers.[12]

Methodology:

-

Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) and Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) using commercially available powders or by following established recipes.[13][14]

-

Solubility Determination: Follow the same shake-flask procedure as described in Section 3.1, using FaSSIF and FeSSIF as the solvents and maintaining a temperature of 37 ± 1 °C.

Data Presentation: Expected Solubility Profile

The data should be compiled into a clear, comparative table.

| Medium | pH | Temperature (°C) | Expected Solubility (mg/mL) | Notes |

| 0.1 N HCl | 1.2 | 37 | High | The compound is fully ionized. |

| Acetate Buffer | 4.5 | 37 | Moderate to High | Solubility may decrease as the carboxylic acid begins to deprotonate. |

| Phosphate Buffer | 6.8 | 37 | Moderate | Lowest solubility expected in this range as the molecule approaches its isoelectric point. |

| FaSSIF | 6.5 | 37 | Moderate | Micellar solubilization may enhance solubility compared to the equivalent pH buffer.[12] |

| FeSSIF | 5.0 | 37 | High | Increased concentration of bile salts and lower pH should enhance solubility.[12] |

Intrinsic Stability Assessment: Forced Degradation

Forced degradation (or stress testing) is a critical component of drug development that identifies the likely degradation products of an API.[15] This information is used to develop stability-indicating analytical methods, elucidate degradation pathways, and understand the intrinsic stability of the molecule.[16][17] The ICH Q1A(R2) guideline mandates stress testing to be carried out.[18][19]

The Role of a Stability-Indicating HPLC Method

A prerequisite for any stability study is a validated stability-indicating analytical method (SIAM). This is typically a reverse-phase HPLC method capable of separating the intact API from all process-related impurities and potential degradation products.[20][21][22] The method must demonstrate specificity, meaning there is no interference at the retention time of the API from degradants.[23]

Workflow for Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Caption: Workflow for conducting forced degradation studies on an API.

Protocols for Stress Conditions

The goal is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized.[15]

A. Acid and Base Hydrolysis

-

Rationale: To evaluate the susceptibility of the API to cleavage by acid or base catalysis. The ester and amide-like bonds in the piperidine ring system are potential targets.[24]

-

Protocol:

-

Prepare a 1 mg/mL solution of the API.

-

For acid hydrolysis, mix the API solution 1:1 with 0.2 M HCl.

-

For base hydrolysis, mix the API solution 1:1 with 0.2 M NaOH.

-

Heat samples at an elevated temperature (e.g., 60°C) and collect time points (e.g., 2, 8, 24 hours).[24]

-

Before analysis, cool the samples and neutralize them (base for the acid sample, acid for the base sample).

-

Analyze using the SIAM.

-

B. Oxidative Degradation

-

Rationale: To test the molecule's sensitivity to oxidation. Tertiary amines, like the one in the piperidine ring, can be susceptible to oxidation.

-

Protocol:

-

Mix the API solution (1 mg/mL) 1:1 with a solution of hydrogen peroxide (e.g., 6% H₂O₂).

-

Store at room temperature and protect from light.

-

Collect time points and analyze directly.[24]

-

C. Thermal Degradation

-

Rationale: To assess the stability of the solid-state API at elevated temperatures, simulating conditions that might occur during transport or processing.

-

Protocol:

-

Place a thin layer of solid API in a vial.

-

Store in an oven at a high temperature (e.g., 105°C) for a set period (e.g., 48 hours).[24]

-

For analysis, dissolve the stressed solid in a suitable solvent and analyze.

-

D. Photostability

-

Rationale: To determine if the API is degraded by exposure to light, as required by ICH Q1B guidelines.[19][25]

-

Protocol:

-

Expose both solid API and a solution of the API to a light source providing a standardized output of UV and visible light (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

Analyze the samples against a dark control stored under the same conditions.

-

Data Interpretation and Reporting

| Stress Condition | Expected Degradation | Potential Degradation Pathway |

| Acid Hydrolysis | Moderate | Potential hydrolysis of the N-C bond or opening of the piperidine ring. |

| Base Hydrolysis | Moderate to High | Similar to acid hydrolysis, potentially at a different rate. |

| Oxidation | High | N-oxidation of the tertiary amine is a likely pathway.[26] |

| Thermal | Low to Moderate | Dependent on the melting point and solid-state stability. |

| Photostability | Low | The molecule lacks significant chromophores, suggesting low susceptibility to photolytic degradation. |

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive evaluation of the solubility and stability of (4-Oxo-piperidin-1-YL)-acetic acid hydrochloride. By following these detailed protocols, researchers can generate high-quality, reliable data essential for making informed decisions in the drug development process. A thorough characterization using these methods will de-risk subsequent formulation and manufacturing activities, and provide a solid data package for regulatory submissions, ultimately accelerating the journey from molecule to medicine.

References

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

ICH. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. [Link]

-

ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Interchim. Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Interchim. [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

-

Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science. [Link]

-

IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

Mourne Training Services. How to Develop Stability Indicating HPLC Methods. [Link]

-

Journal of Applied Pharmaceutical Science. Stability-indicating HPLC method optimization using quality. [Link]

-

Dissolution Technologies. (2009). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. [Link]

-

IRJPMS. Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences. [Link]

-

ResearchGate. Solubility of the tested drugs in (A) FaSSIF, and in (B) FeSSIF. [Link]

-

PubMed. (2010). Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media. [Link]

-

Patsnap Eureka. (2025). Hydrochloric Acid Stability Requirements in Development Phases. [Link]

-

Pharmaceutical Technology. (2021). Salt Selection in Drug Development. [Link]

-

ResearchGate. (2022). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]

-

The Truth Pill. (2018). Guidelines for Stability testing of Active Pharmaceutical Ingredients (Bulk Drugs) and finished pharmaceutical products. [Link]

-

National Institutes of Health (NIH). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. [Link]

-

World Health Organization (WHO). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

-

ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. [Link]

-

ICH. Annex 10 - ICH. [Link]

-

International Journal of Applied Pharmaceutics. (2017). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

-

World Health Organization (WHO). (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

Emmace. Solubility and chemical quantification of APIs/drugs. [Link]

Sources

- 1. Hydrochloric Acid Stability Requirements in Development Phases [eureka.patsnap.com]

- 2. pharmtech.com [pharmtech.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride | CAS 218772-96-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 6. who.int [who.int]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. interchim.fr [interchim.fr]

- 11. researchgate.net [researchgate.net]

- 12. Dissolution rate and apparent solubility of poorly soluble drugs in biorelevant dissolution media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorelevant.com [biorelevant.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. biomedres.us [biomedres.us]

- 18. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 19. database.ich.org [database.ich.org]

- 20. questjournals.org [questjournals.org]

- 21. mournetrainingservices.com [mournetrainingservices.com]

- 22. japsonline.com [japsonline.com]

- 23. irjpms.com [irjpms.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. ICH Official web site : ICH [ich.org]

- 26. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Technical Procurement & Application Guide: (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride

[1]

Executive Summary

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (CAS: 1185300-59-7) is a bifunctional heterocyclic building block critical in the synthesis of pharmacological agents, particularly those targeting GPCRs and kinase pathways.[1] Its dual functionality—a ketone at the C4 position and a carboxylic acid tail—allows for orthogonal functionalization, making it a staple in diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD).[1]

This guide provides a technical roadmap for procuring, validating, and utilizing this compound, distinguishing between high-grade research reagents and bulk process materials.

Chemical Profile & Specifications

Accurate identification is the first step in procurement. This compound is often confused with its 2-oxo isomer or the free base form.[1] Ensure your purchase order matches the Hydrochloride Salt specifications to guarantee solubility and stability.

| Parameter | Specification |

| IUPAC Name | 2-(4-oxopiperidin-1-yl)acetic acid hydrochloride |

| Common Name | (4-Oxo-piperidin-1-yl)-acetic acid HCl |

| Primary CAS (HCl) | 1185300-59-7 |

| Legacy/Alt CAS | 218772-96-4 (Often used for salt/free base interchangeably in older databases) |

| Free Base CAS | 4706-33-6 |

| Molecular Formula | C₇H₁₁NO₃[1][2][3] · HCl |

| Molecular Weight | 193.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| Purity Standard | ≥97% (HPLC), ≥98% (Titration) |

Procurement Landscape: Suppliers & Strategy

The supply chain for this compound is bifurcated into Catalog Suppliers (mg to g scale) and Process Suppliers (kg scale).

Tier 1: Catalog Suppliers (Research Scale)

Best for: Medicinal chemistry, hit-to-lead optimization, and analytical standards.[1]

-

Fluorochem (UK/EU): High reliability for stock availability in Europe. Product Code: F735879.[4]

-

Santa Cruz Biotechnology (US): Good for small aliquots (250mg - 1g). Note: Often lists under legacy CAS 218772-96-4.[1]

-

MilliporeSigma (Global): Sourcing partner for high-compliance needs, though often at a premium price point.[1]

-

BLD Pharm: Strong inventory for building blocks with competitive lead times for Asia/US.

Tier 2: Bulk & Custom Synthesis (Process Scale)

Best for: GLP tox studies, pilot plant runs.[1]

-

Enamine: Excellent for "make-on-demand" if stock is low; usually offers the free base which can be salted in-house.[1]

-

WuXi AppTec / PharmBlock: Preferred for multi-kilogram GMP batches.

Procurement Decision Matrix

Use this logic flow to determine whether to buy or synthesize in-house.

Figure 1: Decision matrix for sourcing (4-Oxo-piperidin-1-yl)-acetic acid HCl based on scale and urgency.

Quality Assurance & Validation Protocols

Trusting a Certificate of Analysis (CoA) blindly is a risk in drug development. Implement this self-validating protocol upon receipt.

A. Identity Verification

-

¹H-NMR (D₂O or DMSO-d₆):

-

Chloride Content (Titration):

-

Dissolve 50 mg in water. Add 1 drop of HNO₃ and AgNO₃ solution.

-

Result: Immediate white precipitate confirms the HCl salt form.

-

Quantification: Potentiometric titration with AgNO₃ to confirm mono-hydrochloride stoichiometry (Target: ~18.3% Cl by mass).

-

B. Purity Assessment[5]

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Gradient: 0% B to 50% B over 15 mins (Compound is highly polar and elutes early).

-

Detection: UV 210 nm (Weak chromophore; consider ELSD if available).

-

Synthetic Utility & Application

The value of this compound lies in its orthogonal reactivity . The ketone allows for ring functionalization, while the acid allows for linker attachment.

Core Reaction 1: Reductive Amination (C4 Functionalization)

The C4 ketone is sterically accessible, making it ideal for installing amines to create 4-aminopiperidine scaffolds.[1]

Protocol:

-

Imine Formation: Dissolve (4-Oxo-piperidin-1-yl)-acetic acid HCl (1 eq) and Amine (1.1 eq) in DCM/MeOH (10:1). Add TEA (1 eq) to neutralize the HCl salt. Stir for 1h.

-

Reduction: Add NaBH(OAc)₃ (1.5 eq). Stir at RT for 4-16h.[1]

-

Workup: Quench with sat. NaHCO₃. Extract with DCM.[5] (Note: The carboxylic acid may require protection as an ester before this step if solubility is an issue, or use the product as a zwitterion).

Core Reaction 2: Amide Coupling (Linker Attachment)

Used to attach the piperidone motif to a larger pharmacophore.

Protocol:

-

Activation: Dissolve compound in DMF. Add HATU (1.2 eq) and DIPEA (3 eq).

-

Coupling: Add the amine partner. Stir 2h.

-

Note: The ketone is stable to standard peptide coupling conditions.

Figure 2: Synthetic divergence from the core building block.[1]

Handling, Stability & Safety

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at 2-8°C .

-

Stability: Stable in solid form for >2 years. In solution (water/buffer), the ketone is susceptible to hydration (gem-diol formation) but reversible upon isolation.[1]

-

Safety (GHS):

-

Danger: H318 (Causes serious eye damage) . The acidic nature combined with the amine salt can be severely damaging to corneal tissue.

-

PPE: Wear tight-fitting safety goggles and nitrile gloves. Handle in a fume hood to avoid dust inhalation.

-

References

-

Fluorochem. (2024). Product Specification: (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (F735879).[1][4] Retrieved from

-

Santa Cruz Biotechnology. (2024). Chemical Properties of CAS 218772-96-4. Retrieved from

-

Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational protocol for C4 functionalization).

-

BenchChem. (2025).[7][8] Technical Guide: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. Retrieved from (Analogous synthesis workflows).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7174533. Retrieved from

Sources

- 1. researchgate.net [researchgate.net]

- 2. (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride | CAS 218772-96-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

Molecular Structure & Technical Guide: (4-Oxo-piperidin-1-yl)-acetic Acid Hydrochloride

Executive Summary

(4-Oxo-piperidin-1-yl)-acetic acid hydrochloride (CAS: 1185300-59-7) is a pivotal heterocyclic building block in modern medicinal chemistry. Structurally, it consists of a 4-piperidone core functionalized at the nitrogen (N1) position with a carboxymethyl group, stabilized as a hydrochloride salt.[1] This bifunctional scaffold—possessing both a reactive ketone and a carboxylic acid—serves as a versatile "linchpin" in the synthesis of diverse pharmacological libraries, particularly for opioid receptor modulators, neurokinin antagonists, and protease inhibitors.

This guide provides a comprehensive technical analysis of its molecular architecture, synthetic production, spectroscopic characterization, and application in drug discovery workflows.

Part 1: Molecular Specifications & Physiochemical Properties

The hydrochloride salt form is preferred over the zwitterionic free base due to enhanced shelf-stability, water solubility, and crystallinity, which facilitates purification and handling during GMP manufacturing.

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 2-(4-oxopiperidin-1-yl)acetic acid hydrochloride |

| Common Name | (4-Oxo-piperidin-1-yl)-acetic acid HCl; 1-Carboxymethyl-4-piperidone HCl |

| CAS Number | 1185300-59-7 (HCl salt); 4706-33-6 (Free base) |

| Molecular Formula | |

| Molecular Weight | 193.63 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |

| pKa (Calculated) | Carboxyl: ~2.5 |

| Melting Point | >200 °C (Decomposition typical for amino acid-like salts) |

Part 2: Structural Analysis & Conformational Dynamics

The Piperidine Ring Conformation

The 4-piperidone ring is not planar.[2] In solution and the solid state, it predominantly adopts a chair-like conformation or a twisted-boat , depending on solvent polarity and pH.

-

Ketone Impact: The

hybridized carbonyl carbon at position 4 flattens the ring slightly compared to cyclohexane, reducing the energy barrier between conformers. -

N-Substituent Orientation: The bulky acetic acid group at N1 will preferentially adopt an equatorial position to minimize 1,3-diaxial interactions with the C3 and C5 protons.

The Role of the Hydrochloride Salt

In the hydrochloride form, the nitrogen atom is protonated (

-

Stability: Protonation of the nitrogen deactivates the amine's nucleophilicity, preventing self-condensation (Schiff base formation) between the amine of one molecule and the ketone of another.

Part 3: Synthetic Pathways & Reaction Mechanisms

The synthesis of (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride is typically achieved via N-alkylation of 4-piperidone (often supplied as the monohydrate hydrochloride) with a haloacetic acid derivative.

Experimental Protocol (Standardized)

Reagents: 4-Piperidone monohydrate HCl, Chloroacetic acid, Sodium Hydroxide (NaOH), Hydrochloric acid (HCl).

-

Nucleophilic Attack (pH Controlled):

-

The reaction is initiated in an aqueous alkaline medium (NaOH, pH > 10).

-

Base deprotonates the piperidine nitrogen, generating the free secondary amine.

-

The amine performs an

attack on the -

Mechanism:[3]

-alkylation proceeds via backside attack, displacing the chloride ion.

-

-

Acidification & Salt Formation:

-

The reaction mixture is acidified with concentrated HCl.[4]

-

This converts the sodium carboxylate to the free acid and protonates the tertiary amine, precipitating the target hydrochloride salt.

-

-

Purification:

-

Recrystallization from Ethanol/Water or Isopropanol ensures removal of inorganic salts (NaCl).

-

Synthetic Workflow Visualization

The following diagram illustrates the logic flow from raw materials to the isolated building block.

Figure 1: Synthetic pathway for the production of (4-Oxo-piperidin-1-yl)-acetic acid HCl via N-alkylation.

Part 4: Spectroscopic Characterization (Diagnostic Signals)

Researchers must validate the identity of the synthesized compound using NMR. Below are the expected shifts for the hydrochloride salt in Deuterium Oxide (

Proton NMR ( H NMR)

-

4.10 - 4.20 ppm (s, 2H): The singlet corresponding to the

- 3.50 - 3.80 ppm (m, 4H): The protons adjacent to the nitrogen (C2 and C6 positions of the piperidine ring). These are deshielded due to the positive charge on the ammonium nitrogen.

-

2.40 - 2.60 ppm (m, 4H): The protons adjacent to the carbonyl group (C3 and C5). Note: In

Carbon NMR ( C NMR)

- ~205 ppm: Ketone carbonyl carbon (C4).

- ~168 ppm: Carboxylic acid carbonyl carbon.

- ~55-58 ppm: Piperidine carbons adjacent to Nitrogen (C2, C6).

- ~53 ppm: Methylene carbon of the acetic acid linker.

- ~38 ppm: Piperidine carbons adjacent to the Ketone (C3, C5).

Part 5: Applications in Drug Discovery[8][9]

This molecule is a "privileged scaffold" because it allows for divergent synthesis . The ketone and the carboxylic acid can be functionalized independently.

The "Amide-First" Strategy

In most workflows, the carboxylic acid is reacted first to attach the scaffold to a core pharmacophore.

-

Reaction: Amide coupling (using EDC/HOBt or HATU).

-

Outcome: Creates a stable linker, leaving the ketone available for subsequent reductive amination or Grignard addition.

The "Ketone-First" Strategy

Alternatively, the ketone is modified (e.g., reductive amination with a secondary amine) to create 4-substituted piperidines before attaching the acetic acid tail to a solid support or another molecule.

Application Logic Diagram

Figure 2: Divergent synthetic strategies utilizing the bifunctional nature of the scaffold.

Part 6: Safety & Handling

-

Hazards: As an HCl salt of an organic amine/acid, it is generally classified as an Irritant (Xi) . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]

-

Storage: Hygroscopic. Store in a tightly sealed container under inert atmosphere (Nitrogen or Argon) at 2-8°C.

-

Stability: Avoid strong oxidizing agents. The ketone is susceptible to oxidation (Baeyer-Villiger) or reduction if not protected.

References

-

PubChem. (2025). Oxo(piperidin-1-yl)acetic acid | C7H11NO3.[7][8] National Library of Medicine. Available at: [Link]

Sources

- 1. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. 4-(4-amidinophenyl)-1-[4-(carboxymethyl)-piperidinocarbonyl]-piperidine-hydrochloride - CAS号 162996-68-1 - 摩熵化学 [molaid.com]

- 4. 1-Methyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 5. 4-piperidone hydrochloride, 4-piperidone hydrochloride 100g - SYNTHETIKA [synthetikaeu.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. (4-Oxo-piperidin-1-yl)-acetic acid hydrochloride | CAS 218772-96-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Oxo(piperidin-1-yl)acetic acid | C7H11NO3 | CID 7174533 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Therapeutic Potential of Piperidin-4-One Derivatives: A Technical Guide for Researchers

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals. Among its various functionalized forms, the piperidin-4-one moiety has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the significant therapeutic potential of piperidin-4-one derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. We will delve into the underlying mechanisms of action, present robust experimental protocols for their evaluation, and offer insights into the rational design of novel therapeutic agents based on this versatile pharmacophore.

Part 1: Anticancer Activity: Targeting Key Oncogenic Pathways

Piperidin-4-one derivatives have demonstrated significant promise as anticancer agents, acting through the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Mechanistic Insights

Our understanding of the anticancer effects of piperidin-4-one derivatives has evolved to pinpoint their interaction with several key oncogenic signaling cascades:

-

JAK/STAT Pathway Inhibition: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is often aberrantly activated in various cancers, promoting cell proliferation and survival. Certain piperidin-4-one derivatives have been shown to inhibit this pathway by blocking the phosphorylation of JAK and STAT proteins, thereby downregulating the expression of downstream target genes involved in tumorigenesis.

-

NF-κB Pathway Suppression: The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation-associated cancers. Piperidin-4-one derivatives, such as the curcumin analog EF24, have been found to directly inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of NF-κB and the transcription of pro-inflammatory and anti-apoptotic genes.

-

p53-Mediated Apoptosis Induction: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Novel piperine derivatives incorporating the piperidine moiety have been shown to activate the p53 pathway, leading to cell cycle arrest and the induction of apoptosis in cancer cells. This is often achieved by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.

Caption: Key anticancer signaling pathways targeted by piperidin-4-one derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the piperidin-4-one derivative for 24-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the targeted signaling pathways.

Protocol:

-

Protein Extraction: Lyse treated and untreated cells to extract total protein.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against target proteins (e.g., p-STAT3, IκBα, p53, Bax, Bcl-2) and then with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

Part 2: Antimicrobial and Antiviral Frontiers

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial and antiviral agents. Piperidin-4-one derivatives have shown considerable potential in this arena.

Antimicrobial Activity

While the exact mechanisms are still under investigation, some piperidin-4-one derivatives are believed to exert their antimicrobial effects through:

-

Enzyme Inhibition: Certain derivatives have been shown to inhibit essential microbial enzymes. For instance, some have demonstrated inhibitory activity against succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.

-

Cell Membrane Disruption: The lipophilic nature of some piperidin-4-one derivatives may facilitate their interaction with and disruption of the microbial cell membrane, leading to cell death.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination:

-

Serial Dilution: Prepare two-fold serial dilutions of the piperidin-4-one derivative in a 96-well plate containing broth medium.

-

Inoculation: Add a standardized microbial suspension to each well.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Antiviral Activity

Piperidin-4-one derivatives have demonstrated activity against a range of viruses, including influenza and coronaviruses. Potential mechanisms of action include:

-

Inhibition of Viral Replication: Some derivatives interfere with the early to middle stages of viral replication.

-

Inhibition of Viral Proteases: Certain piperidine-based compounds have been shown to inhibit viral proteases, such as the main protease (Mpro) of coronaviruses, which is essential for viral polyprotein processing.

Plaque Reduction Assay:

-

Cell Monolayer: Seed host cells in a multi-well plate to form a confluent monolayer.

-

Virus Infection: Infect the cells with a known titer of the virus in the presence of varying concentrations of the piperidin-4-one derivative.

-

Overlay: After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates until plaques (zones of cell death) are visible.

-

Plaque Staining and Counting: Stain the cells (e.g., with crystal violet) and count the number of plaques.

-

Data Analysis: Calculate the percentage of plaque reduction and determine the EC50 value.

Caption: Experimental workflow for evaluating antimicrobial and antiviral activities.

Part 3: Anti-inflammatory and Neuroprotective Effects

Chronic inflammation and neurodegeneration are hallmarks of many debilitating diseases. Piperidin-4-one derivatives are emerging as promising candidates for the management of these conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of piperidin-4-one derivatives are often attributed to their ability to modulate key inflammatory pathways:

-

COX Inhibition: Some derivatives exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.

-

Cytokine Suppression: These compounds can also suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, often through the inhibition of the NF-κB pathway.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages:

-

Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the piperidin-4-one derivative.

-

LPS Stimulation: Induce inflammation by stimulating the cells with lipopolysaccharide (LPS).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure nitrite levels in the culture supernatant using the Griess assay.

-

Pro-inflammatory Cytokines: Quantify TNF-α, IL-6, and IL-1β levels using ELISA.

-

Neuroprotective Activity

The neuroprotective effects of piperidin-4-one derivatives are multifaceted and involve:

-

Antioxidant Activity: Many derivatives possess potent antioxidant properties, enabling them to scavenge reactive oxygen species (ROS) and protect neurons from oxidative stress-induced damage.

-

Anti-apoptotic Effects: These compounds can protect neurons from apoptosis by modulating the expression of pro- and anti-apoptotic proteins, such as increasing the Bcl-2/Bax ratio.

-

JAK/STAT Pathway Inhibition: In the context of ischemic stroke, piperine and its derivatives have been shown to exert neuroprotective effects by inhibiting the JAK2/STAT3 signaling pathway, thereby reducing neuroinflammation.

In Vitro Neuroprotection Assay against Oxidative Stress:

-

Neuronal Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in a 96-well plate.

-

Compound Pre-treatment: Pre-treat the cells with the piperidin-4-one derivative.

-

Induction of Oxidative Stress: Induce neuronal damage by exposing the cells to an oxidative agent (e.g., H₂O₂ or 6-OHDA).

-

Cell Viability Assessment: Measure cell viability using the MTT assay.

-

ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.

Part 4: Data Presentation and Comparative Analysis

To facilitate the comparison of the biological activities of different piperidin-4-one derivatives, it is crucial to present quantitative data in a clear and organized manner.

Table 1: Comparative Anticancer Activity of Selected Piperidin-4-one Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| EF24 | Various | 1.3 (NF-κB inhibition) | IKK Inhibition | |

| MHJ-LN | TNBC | Not specified | MDM2-p53 Pathway Activation | |

| Piperine Derivative | A549 (Lung) | Dose-dependent | p53-mediated apoptosis |

Table 2: Comparative Antimicrobial and Antiviral Activities

| Compound | Target Organism/Virus | MIC/EC50 (µg/mL or µM) | Mechanism of Action | Reference |

| Thiosemicarbazone Derivatives | S. aureus, E. coli | Varies | Not fully elucidated | |

| Piperidine-4-carboxamides | Coronaviruses | Low µM | Inhibition of viral replication | |

| Compound 11e | Influenza Virus | 0.05 µM | Inhibition of early to middle stage of replication |

Conclusion

The piperidin-4-one scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents with a wide spectrum of biological activities. The ability of these derivatives to modulate key signaling pathways in cancer, inflammation, and neurodegeneration, as well as their direct antimicrobial and antiviral effects, underscores their significant potential in addressing a range of unmet medical needs. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of piperidin-4-one-based therapeutics.

References

-

Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin. [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]

-

Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. [Link]

-

The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. [Link]

-

Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

-

Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties. [Link]

-

Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): Anti-inflammatory and anti-cancer properties. [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

-

Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. [Link]

-

The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. [Link]

-

The novel piperine derivative MHJ-LN inhibits breast cancer by inducing apoptosis via p53 activation. [Link]

-

Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. [Link]

-

Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway. [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. [Link]

-

Piperidin-4-one: the potential pharmacophore. [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. [Link]

-

Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. [Link]

-

Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. [Link]

-

Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. [Link]

-

Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. [Link]

-

A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. [Link]

-

Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. [Link]

-

Inhibition of the JAK2/STAT3 Signaling Pathway by Piperine Confers Neuroprotection in Rats with Ischemic Stroke. [Link]

-